molecular formula C14H9BrF2N2O3 B2935010 2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate CAS No. 561309-11-3

2-[(2,5-Difluorophenyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate

Cat. No.: B2935010
CAS No.: 561309-11-3
M. Wt: 371.138
InChI Key: NRSCVQLBNKCNFS-UHFFFAOYSA-N
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Description

“[2-(2,5-Difluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one CH group replaced by nitrogen . The compound also contains bromine, fluorine, and carboxylate groups, which can significantly affect its reactivity and properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridine ring, followed by various substitution reactions to introduce the bromine, fluorine, and carboxylate groups . Specific reagents and conditions would depend on the desired order of these substitutions and the need to protect certain functional groups during the synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyridine ring, with the various substituents attached at specific positions on the ring . The exact structure would depend on the positions of these substituents, which could be determined using techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing fluorine and carboxylate groups, and the electron-donating bromine . These groups could direct and activate the compound towards further substitution reactions . The compound could also participate in coupling reactions, given the presence of a halogen .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents . The compound’s boiling and melting points would depend on its molecular weight and the strength of intermolecular forces .

Scientific Research Applications

Overview

The chemical compound “[2-(2,5-Difluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate” represents a specific structure within the realm of organic chemistry, potentially involved in the synthesis and development of pharmaceuticals or materials with unique properties. Unfortunately, direct studies or applications focusing exclusively on this compound were not identified in the literature. However, exploring related research fields and compounds with similar functionalities or structural motifs can provide insight into the types of applications that might be relevant. This includes the synthesis of heterocyclic compounds, drug development processes, and the exploration of biological activities associated with structurally related substances.

Heterocyclic Compound Synthesis and Drug Development

Heterocyclic compounds, especially those containing pyridine and fluoroaniline groups, are of significant interest in pharmaceutical research due to their diverse biological activities. The compound , with its complex heterocyclic structure, may serve as an intermediate in the synthesis of pharmaceutical agents targeting various diseases. Research on similar heterocyclic compounds has revealed their potential as anticancer, antibacterial, antifungal, and antiviral agents, among others (Ghosh et al., 2015). These studies underscore the importance of such compounds in developing new therapeutic agents.

Biological Activities and Pharmacology

Compounds with structural elements similar to “[2-(2,5-Difluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate” have been explored for their pharmacological properties. For instance, derivatives of 2-oxo-3-cyanopyridine have shown promising biological activities, suggesting that our compound of interest could potentially exhibit similar properties pending further research (Ghosh et al., 2015). The presence of fluorine atoms in pharmaceuticals often enhances their metabolic stability and binding affinity, indicating potential areas of application in drug design and development.

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the synthesis of this compound, its reactivity, and potential applications. For example, it could be investigated for use in pharmaceuticals or materials science .

Properties

IUPAC Name

[2-(2,5-difluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrF2N2O3/c15-9-3-8(5-18-6-9)14(21)22-7-13(20)19-12-4-10(16)1-2-11(12)17/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSCVQLBNKCNFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)NC(=O)COC(=O)C2=CC(=CN=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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